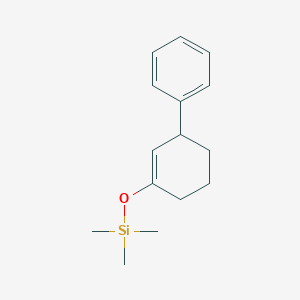

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Chemistry and Synthesis

3-(Trimethylsilyl)-1,4-cyclohexadiene, a related compound to Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-, has demonstrated its versatility in organic chemistry, particularly as a building block for the synthesis of cyclitols through desymmetrization methods. It also acts as an allylation reagent and, more recently, has been used as a silane transfer reagent. The compound is characterized as a colorless liquid with a boiling point of 65°C at 27 mbar. It is soluble in most organic solvents and can be prepared either by electrochemical Birch reduction of trimethyl(phenyl)silane or by chloride substitution with cyclohexa-2,5-dienyl lithium on trimethyl(chloro)silane. Its physical and chemical properties, along with its methods of preparation, underline its importance in synthetic organic chemistry (Simonneau & Oestreich, 2016).

Stereochemical Studies

The compound also plays a role in stereochemical studies, as seen in research involving allylic bis(trimethylsilyl)cyclohexenes. The stereochemistry of the 3,4-bis(trimethylsilyl)cyclohexene resulting from disilylation of 1,3-cyclohexadiene was determined to be cis based on 1H and 13C nuclear magnetic resonance spectra and hydrogenation to Cis-1,2-bis(trimethylsilyl)cyclohexane. Trifluoroacetolysis of the cis 3,4-isomer indicated the importance of a facile 1,2-trimethylsilyl shift in the presumed intermediate ion, demonstrating the compound's role in understanding reaction mechanisms and stereochemistry (Wickham & Kitching, 1983).

Catalysis and Organic Reactions

Further, the compound is involved in the field of catalysis and reaction mechanisms. For instance, research highlighted its role in Mukaiyama aldol reactions of aldehydes with trimethylsilyl enolates. The study presented an optimized synthesis for a catalyst that is highly efficient in these reactions. This research underscores the compound's significance in developing novel catalytic methods and enhancing reaction efficiencies (Chintareddy, Wadhwa, & Verkade, 2009).

Propriétés

IUPAC Name |

trimethyl-(3-phenylcyclohexen-1-yl)oxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22OSi/c1-17(2,3)16-15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-6,8-9,12,14H,7,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHSTRHDSUWTRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC(CCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339104 |

Source

|

| Record name | Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- | |

CAS RN |

108643-81-8 |

Source

|

| Record name | Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)

![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)

![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)